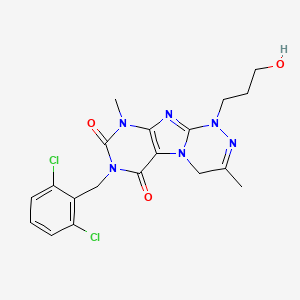

C19H20Cl2N6O3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

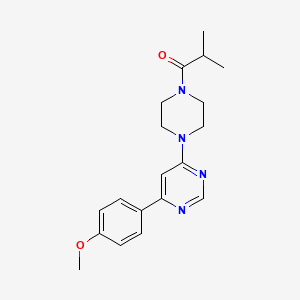

The compound C19H20Cl2N6O3 has a molecular weight of 451.31. Its IUPAC name is 1-[(3R)-3-{3-[(2,6-dichlorophenyl)methyl]-7-hydroxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl}piperidin-1-yl]-2-methoxyethan-1-one .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The SMILES string representation for This compound is COCC(=O)N1CCCC(C1)c4nc(O)c3nnn(Cc2c(Cl)cccc2Cl)c3n4 .

Aplicaciones Científicas De Investigación

Applications in Zeolite-Based Catalysis

Zeolites, efficient solid catalysts in the chemical industry, play a significant role in C1 chemistry, which involves the catalytic transformation of C1 molecules (CO, CO2, CH4, etc.). The design and development of zeolite-based catalysts have led to their widespread application in producing various hydrocarbons and oxygenates from C1 molecules. The advantages of combining zeolites with metallic catalytic species have been crucial in promoting the catalytic production of these compounds (Zhang, Yu, & Corma, 2020).

Catalytic Synthesis of Cyclo[18]carbon

The synthesis of Cyclo[18]carbon, a molecular carbon allotrope, can be achieved through the dehalogenation of a bromocyclocarbon precursor. This process has been demonstrated with a higher yield compared to previous methods and offers insights into the experimental and theoretical modeling of its structure (Scriven et al., 2020).

Sodium Iminoquinolates in Ring-Opening Polymerization

A study on sodium 2-arylimino-8-quinolates revealed their application in ring-opening polymerization (ROP) of rac-lactide, leading to the production of polylactides. This research highlights the influence of substituent variation within the ligand frame on catalytic activities and the resulting molecular weight distributions of polylactides (Zhang et al., 2016).

C1 Catalysis for High-Value Chemicals and Clean Fuels

C1 catalysis, involving the conversion of simple carbon-containing compounds into valuable chemicals and fuels, has seen significant advancements. Recent developments in material synthesis methods and computational capabilities have greatly enhanced the efficiency of catalysts and reaction processes in this field (Bao, Yang, Yoneyama, & Tsubaki, 2019).

MOF-Based Catalysts in C1 Chemistry

Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for transforming CO, CO2, and CH4 into high-value chemicals. MOFs' role in catalysis of C1 molecules, which are typically challenging due to their inert nature, highlights their potential in addressing energy sustainability and clean fuel production (Cui, Zhang, Hu, & Bu, 2019).

Synthesis of Cyclic Carbonates from Epoxides and CO2

The synthesis of cyclic carbonates from epoxides and CO2, using CO2 as a C1 building block, has gained attention due to its application in various chemical fields. This synthesis process is an active research area, with significant developments in catalysts and catalytic systems for this atom-economic reaction (Büttner, Longwitz, Steinbauer, Wulf, & Werner, 2017).

Non-Thermal Plasma (NTP) Catalysis in C1 Chemistry

Non-thermal plasma (NTP) activated heterogeneous catalysis offers advantages in addressing the thermodynamic and kinetic limitations of C1 molecule transformation. NTP-catalysis is crucial in applications like CO2 hydrogenation and reforming of CH4 and CH3OH, highlighting the potential of this hybrid technique for practical applications in C1 chemistry (Chen, Mu, Xu, Xu, Hardacre, & Fan, 2020).

Rational Design in Carbon Allotropes

The discovery and synthesis of new carbon allotropes, such as C18, represent a significant advancement in material science. The potential applications and challenges in researching these new forms of carbon highlight the ongoing evolution in the field of chemistry (Rahman & Edvinsson, 2020).

Propiedades

IUPAC Name |

7-[(2,6-dichlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N6O3/c1-11-9-25-15-16(22-18(25)27(23-11)7-4-8-28)24(2)19(30)26(17(15)29)10-12-13(20)5-3-6-14(12)21/h3,5-6,28H,4,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMATCYAYXWLCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/no-structure.png)

![3,5-dimethyl-2-(3-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399673.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2399675.png)

![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)

![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2399680.png)